

Quinoxaline Derivatives: A Comparative Guide to Experimental Data and Computational Predictions

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Compound of Interest

Compound Name: 2-Chloro-5,6-difluoroquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined biological activities of quinoxaline derivatives with predictions from computational modeling. By presenting quantitative data, detailed methodologies, and clear visualizations, this document aims to facilitate the cross-validation of computational predictions and guide future research in the development of quinoxaline-based therapeutic agents. Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[1][2][3][4][5]}

Data Presentation: Quantitative Comparison

The following tables summarize the experimental and computational data for various quinoxaline derivatives across different therapeutic areas. This allows for a direct comparison of in vitro activity with in silico predictions.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their potential as anticancer agents, targeting various mechanisms including the inhibition of kinases and interactions with DNA.^[2]

[3][6] Computational methods such as 2D-QSAR and molecular docking have been employed to predict the anticancer potency of these compounds.[7]

Table 1: Comparison of Experimental Anticancer Activity and Computational Predictions for Quinoxaline Derivatives

| Compound | Target/Cell Line | Experimental IC50 (μM) | Computational Method | Predicted Activity/Binding Score | Reference |
|------------|-------------------|------------------------|----------------------|----------------------------------|-----------|
| 8a | MDA-MB-231 (TNBC) | Potent Activity | 2D-QSAR | Best predicted hit | [7] |
| QW12 | HeLa | 10.58 | Molecular Docking | Binds to STAT3 SH2 domain | [8] |
| 6c | HepG-2 | 1.53 | Molecular Docking | Binds to HDAC4 | [9] |
| Compound 8 | HepG-2 | 3.88 | Molecular Docking | Binds to HDAC4 | [9] |
| Compound 5 | SMMC-7721 | 0.071 | Not Specified | Excellent Activity | [3] |

Antimicrobial Activity

The antibacterial and antifungal properties of quinoxaline derivatives have been evaluated against a range of pathogens.[10][11][12][13] Molecular docking studies have been used to predict the binding modes of these compounds to their bacterial targets, such as DNA gyrase. [14]

Table 2: Comparison of Experimental Antimicrobial Activity and Computational Predictions for Quinoxaline Derivatives

| Compound | Microorganism | Experimental MIC/Zone of Inhibition | Computational Method | Predicted Binding Mode | Reference |
|----------|---------------------------|-------------------------------------|----------------------|------------------------|----------------------|
| 4c | Various bacterial strains | 10.5-14.89 mm | Molecular Docking | DNA intercalation | [14] |
| 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | Not Specified | Not Specified | [11] |
| 5k | Acidovorax citrulli | Good activity | Not Specified | Not Specified | [11] |

Other Biological Activities

Quinoxaline derivatives have also been investigated for their potential in treating other diseases, such as HIV and type II diabetes.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Table 3: Comparison of Experimental and Computational Data for Other Biological Activities

| Compound | Therapeutic Area | Experimental Activity | Computational Method | Prediction/Target | Reference |
|------------------|-------------------|--|----------------------|--|-----------|
| Compounds 12 & 3 | Anti-HIV | Promising anti-HIV activity | Docking and 3D-QSAR | Reverse Transcriptase Inhibitors | [17] |
| 6a | Type II Diabetes | Potent sPLA2 inhibitor (IC50 = 0.0475 μ M) | Molecular Docking | Binds to sPLA2 and α -glucosidase | [15][18] |
| 6c | Type II Diabetes | Potent α -glucosidase inhibitor (IC50 = 0.0953 μ M) | Molecular Docking | Binds to sPLA2 and α -glucosidase | [15][18] |
| 7b | Anti-inflammatory | 41% in vivo anti-inflammatory effect | Not Specified | Lipoxygenase inhibitor | [1] |

Experimental and Computational Protocols

The following sections detail the methodologies used to generate the data presented above.

Experimental Protocols

Synthesis of Quinoxaline Derivatives: The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][10][19] For instance, the synthesis of N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-yl) quinoxaline-2-carboxamide (12a) involved the reaction of 2-quinoxalinecarboxylic acid with an appropriate amine using coupling agents.[19] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[1]

In Vitro Anticancer Activity Assay (MTT Assay): The anticancer activity of quinoxaline derivatives against cell lines such as MDA-MB-231 is often determined using the MTT

cytotoxicity assay.[7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is proportional to the number of viable cells.

In Vitro Antimicrobial Activity Assay (Agar Diffusion Method): The antimicrobial activity of synthesized compounds can be screened using the agar plate disc diffusion method.[12] A solution of the test compound is placed on a disc on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc is measured to determine the compound's activity.[12]

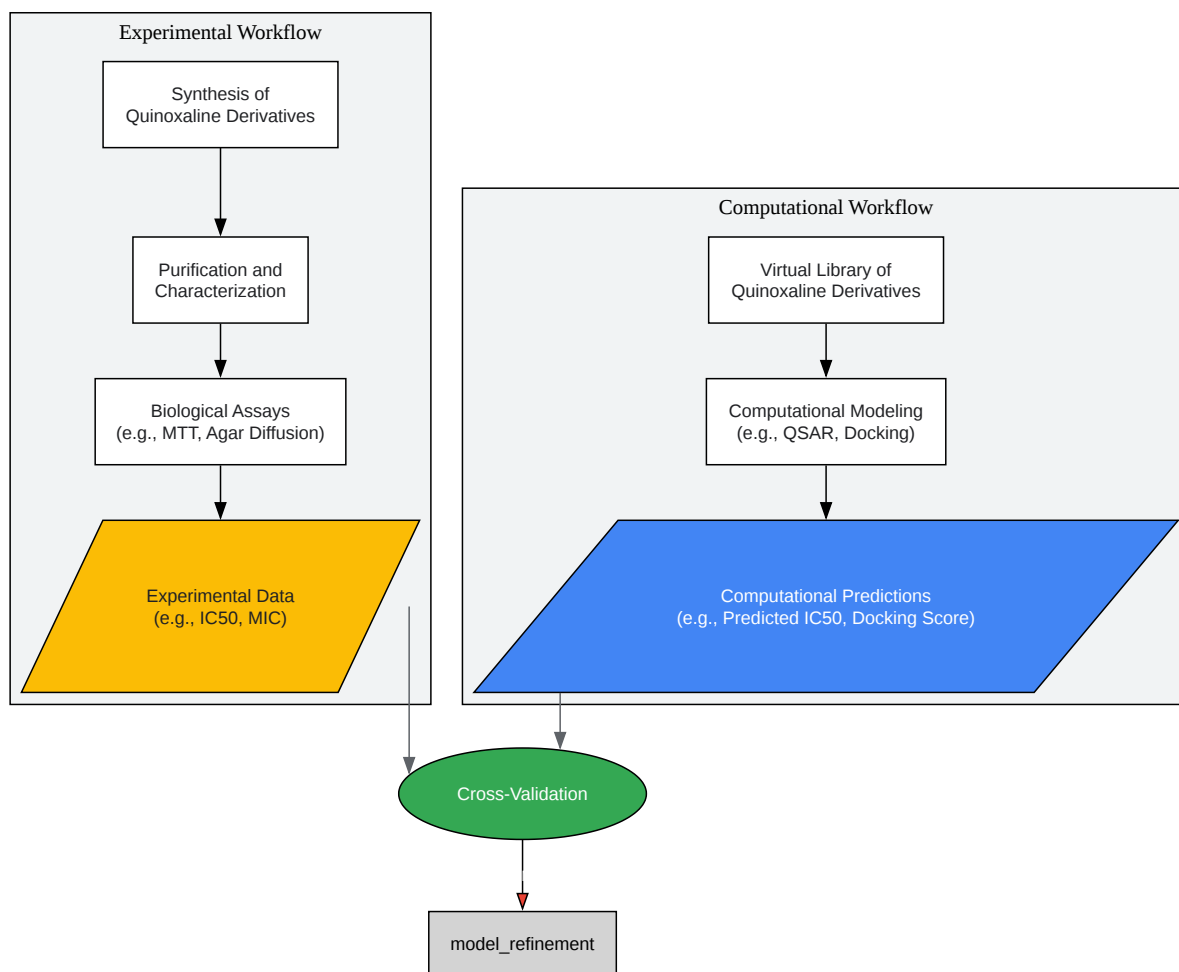
Computational Protocols

2D-Quantitative Structure-Activity Relationship (2D-QSAR): 2D-QSAR models are developed to correlate the chemical structure of compounds with their biological activity. For quinoxaline derivatives, a 2D-QSAR model was developed against the TNBC MDA-MB-231 cell line using VLife MDS v4.4. The statistical significance of the model is evaluated using parameters like the regression coefficient (r^2) and the cross-validated correlation coefficient (q^2).[7]

Molecular Docking: Molecular docking studies are performed to predict the binding mode of a ligand (quinoxaline derivative) within the active site of a protein target. For example, the most potent compounds were docked against the β -tubulin protein target (PDB: 4O2B) using Autodock Vina.[7] The results are analyzed based on the docking score and the interactions formed between the ligand and the protein.

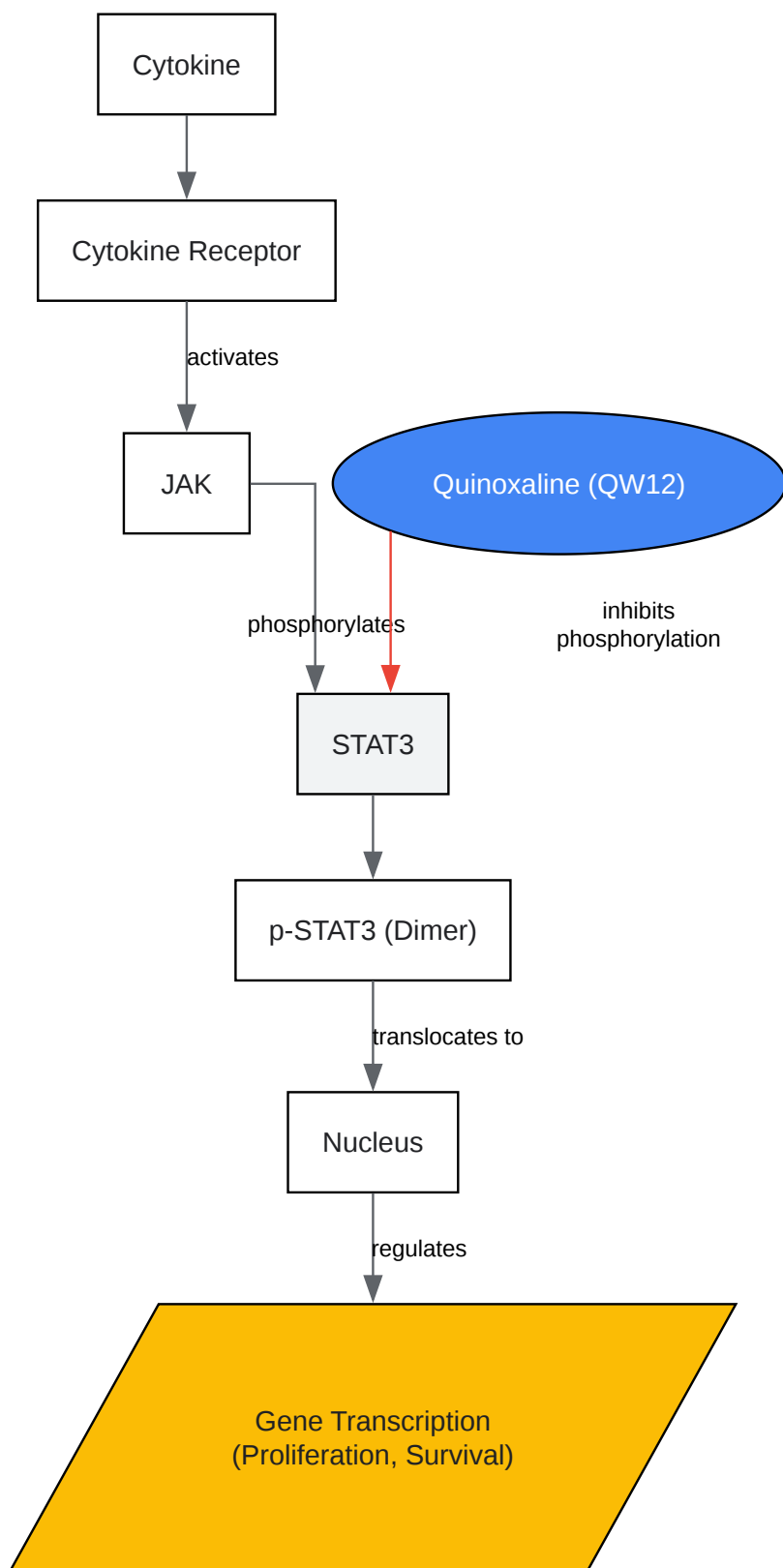
Visualizations

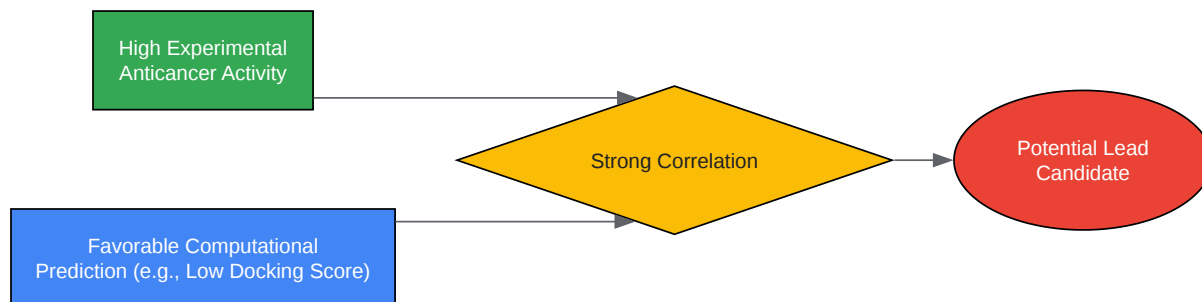
The following diagrams illustrate the workflows and relationships described in this guide.



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Caption: Cross-validation workflow for quinoxaline derivatives.





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